2-Methyl-5-phenylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSBYOCOULLZEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494620 | |
| Record name | 2-Methyl-5-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19968-60-6 | |
| Record name | 2-Methyl-5-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19968-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 5 Phenylthiazole and Its Analogues
Classical and Contemporary Approaches to the Thiazole (B1198619) Core Synthesis
The synthesis of the thiazole ring, a key structural motif in many biologically active compounds, has been a subject of extensive research. Over the years, several classical methods have been developed and refined, alongside the emergence of more contemporary strategies.
Hantzsch Thiazole Synthesis and its Adaptations
First reported in 1887, the Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. indiramahavidyalaya.com The fundamental reaction involves the condensation of α-haloketones with a thioamide. indiramahavidyalaya.comijper.org This method has been widely adapted for the synthesis of various substituted thiazoles. For instance, the reaction of α,α-dibromoketones with aryl thiourea (B124793) or thioamide in ethanol (B145695) at room temperature can produce 2,4-disubstituted thiazoles. ijper.org
Adaptations of the Hantzsch synthesis have been developed to improve efficiency and yield. One such adaptation involves the use of hypervalent iodine to oxidize 2-acetylfuran, which is then refluxed with thioamides to produce 4-(2-substituted)thiazoles. ijper.org Another variation employs N-bromosuccinimide in the presence of β-cyclodextrin in water to synthesize 2-Amino-4-arylthiazole-5-carboxylates. ijper.org
Gabriel Thiazole Synthesis and Modifications
The Gabriel synthesis, introduced in 1910, provides a route to 2,5-disubstituted thiazoles. analis.com.my The classic Gabriel synthesis involves the reaction of an acylamino-ketone with phosphorus pentasulfide. analis.com.my A key example is the synthesis of 2-methyl-5-phenylthiazole from N-(2-oxo-2-phenylethyl) acetamide (B32628) and phosphorus pentasulfide. indiramahavidyalaya.comzenodo.orgtandfonline.com In this reaction, the phosphorus pentasulfide replaces the carbonyl oxygen with sulfur, leading to a thioamide intermediate that subsequently cyclizes to form the thiazole ring. zenodo.org
Modifications to the Gabriel synthesis have been explored to expand its scope and utility. For example, Lawesson's reagent can be used as the thionating agent in place of phosphorus pentasulfide. researchgate.net
Other Established Cyclization Reactions for this compound Construction
Beyond the Hantzsch and Gabriel syntheses, other cyclization reactions have been established for the construction of the this compound core and its analogs. The Cook-Heilbron synthesis, for example, utilizes α-aminonitriles or α-aminoamides and carbon disulfide to produce 5-aminothiazoles. analis.com.my
Another approach involves the condensation of dithioformic acid derivatives with α-aminonitriles in an aqueous ether solution at room temperature, which yields 5-aminothiazoles in high yields. zenodo.org Additionally, the reaction of carbon disulfide with α-aminonitriles can lead to the formation of 2-mercapto-5-amino thiazoles. zenodo.org A one-pot synthesis has been developed for 2,5-disubstituted thiazoles by treating an N-substituted-α-amino acid with thionyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) at room temperature. acs.org
Modern Synthetic Strategies
In recent years, a focus on efficiency, sustainability, and novel reaction pathways has driven the development of modern synthetic strategies for thiazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique has been successfully applied to the synthesis of 2-amino-4-phenylthiazole (B127512) derivatives, significantly reducing reaction times from hours to minutes compared to conventional heating methods. researchgate.netasianpubs.org For instance, the Hantzsch reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation, followed by heating in water, can produce 2-amino-4-phenylthiazole in high yield. researchgate.net The use of microwave irradiation can also enhance yields, with reported increases from 45-65% to 70-92%. researchgate.net
Several studies have demonstrated the utility of microwave-assisted synthesis for various thiazole derivatives. nih.gov For example, a two-step process involving α-bromination of acetophenones followed by reaction with 4-bromobenzothiamide under microwave irradiation has been used to synthesize novel 2-(4-bromophenyl)-4-phenylthiazole compounds. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiazole derivatives. researchgate.net These approaches often involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netbepls.com
One green approach is the use of water as a solvent in a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions to produce trisubstituted thiazoles. researchgate.net Another example is the use of a recyclable silica-supported tungstosilisic acid catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. researchgate.netbepls.com Furthermore, solvent-free methods, such as grinding techniques, have been developed for the synthesis of hydrazones bearing a thiazole moiety. scienceopen.com The development of biocatalysts, like recyclable cross-linked chitosan (B1678972) hydrogel, under ultrasonic irradiation represents another advancement in the eco-friendly synthesis of thiazole derivatives. mdpi.com
Catalytic Approaches (e.g., Palladium- and Ruthenium-catalyzed reactions, Metal-free conditions)
The synthesis of this compound and its derivatives has been significantly advanced through various catalytic methodologies. These approaches offer high efficiency and regioselectivity, utilizing transition metals like palladium and ruthenium, as well as metal-free conditions.
Palladium- and Ruthenium-catalyzed Reactions: Transition-metal catalysis is a powerful tool for the functionalization of thiazole rings. Ruthenium-catalyzed reactions, for instance, have been employed for the ortho-arylation of aromatic sulfoximines with boronic acids as a preliminary step before a subsequent palladium-catalyzed cyclization to form dibenzothiazines nih.gov. The choice of metal catalyst can direct the regioselectivity of C-H bond functionalization. For example, in the alkynylation of 2-phenylthiazole (B155284), a ruthenium catalyst selectively functionalizes the ortho-position of the phenyl ring, while a palladium catalyst directs the reaction to the C5-position of the thiazole ring rsc.org.
Specifically for 2-arylthiazoles, ruthenium catalysis enables the selective mono-arylation of the C4-phenyl unit, particularly when an aryl group is present at the C5-position, which enhances the reactivity researchgate.net. Palladium(II) organometallic species featuring phenylthiazole ligands, such as those derived from 2-methyl-4-phenyl-1,3-thiazole, have been synthesized and characterized cdnsciencepub.com. These palladium complexes serve as effective catalysts for Suzuki–Miyaura aryl cross-coupling reactions, demonstrating compatibility with a variety of functional groups cdnsciencepub.com.
Metal-Free Conditions: In a move towards more sustainable chemistry, metal-free synthetic routes have been developed. A notable method involves the direct C-H arylation of heteroarenes using an aryldiazonium salt, which acts as both the coupling partner and catalyst, under metal-free conditions at room temperature chim.it. Another metal-free approach allows for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids acs.org. This one-pot procedure utilizes thionyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tolerates a wide array of functional groups acs.org. Furthermore, a regioselective, metal-free method for the C-5 phenylselenylation of disubstituted thiazoles has been developed using molecular iodine and a PIDA oxidant, highlighting the potential for introducing selenium moieties without transition metals acs.org. Catalyst-free methods have also been reported for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in polyethylene (B3416737) glycol (PEG-400) bepls.com.
| Catalytic System | Reactants | Product Type | Key Features | References |
| Ruthenium(II) | 2-Arylthiazole, Bromoalkyne | ortho-Alkynylated Phenyl Ring | High regioselectivity for the phenyl group. rsc.org | rsc.org |
| Palladium(II) | 2-Arylthiazole, Bromoalkyne | C5-Alkynylated Thiazole Ring | High regioselectivity for the thiazole C5-position. rsc.org | rsc.org |
| Palladium(II) | 2-Methyl-4-phenyl-1,3-thiazole, Aryl Boronic Acid | Aryl Cross-Coupled Products | Catalyst based on the thiazole scaffold for Suzuki–Miyaura reactions. cdnsciencepub.com | cdnsciencepub.com |
| Metal-Free (Aryldiazonium Salt) | Heteroarene, Aryldiazonium Salt | C-H Arylated Heteroarene | Functions at room temperature. chim.it | chim.it |
| Metal-Free (SOCl₂, DBU) | N-Substituted α-Amino Acid | 2,5-Disubstituted Thiazole | One-pot, scalable, and tolerates many functional groups. acs.org | acs.org |
| Metal-Free (I₂, PIDA) | Disubstituted Thiazole, Diaryl Diselenide | C5-Phenylselenylated Thiazole | Regioselective C-Se bond formation. acs.org | acs.org |
Regioselective Functionalization and Derivatization Strategies
The chemical versatility of the this compound scaffold lies in the distinct reactivity of its different positions, allowing for selective modifications on the thiazole ring and the phenyl substituent.
Reactions at the Thiazole Ring Positions (C2, C4, C5)
The thiazole ring possesses chemically non-equivalent carbon atoms (C2, C4, C5), which allows for regioselective functionalization chim.it. The electron distribution in the ring makes the C5 position electron-rich, the C2 position electron-deficient, and the C4 position nearly neutral pharmaguideline.comchemicalbook.com.
C5 Position : This position is the primary site for electrophilic substitution chemicalbook.comwikipedia.org. Reactions such as halogenation and sulfonation preferentially occur at C5 pharmaguideline.com. If the C5 position is already substituted, electrophilic attack is generally disfavored pharmaguideline.com. The presence of an electron-donating group at C2 can further facilitate electrophilic attack at C5 pharmaguideline.com. Recent studies have shown that palladium catalysis can direct C-H alkynylation specifically to the C5 position of 2-phenylthiazole rsc.org. A metal-free method for the regioselective C-5 phenylselenylation of disubstituted thiazoles has also been reported acs.org.
C2 Position : The C2 position is the most electron-deficient and is susceptible to nucleophilic attack and deprotonation by strong bases like organolithium compounds pharmaguideline.comchemicalbook.comwikipedia.org. The resulting 2-lithiothiazoles can then react with various electrophiles wikipedia.org. Nucleophilic substitution reactions can displace leaving groups at this position pharmaguideline.compleiades.online.
C4 Position : While less reactive towards electrophiles than C5, the C4 position can be functionalized. For example, mercuration of the thiazole ring can occur at C4, although it is less favored than at C5 pharmaguideline.com. The reactivity at C4 is influenced by the substituents present on the ring chim.it.
| Thiazole Position | Type of Reaction | Typical Reagents/Conditions | Outcome | References |
| C5 | Electrophilic Substitution | Halogens, Sulfonating agents | Halogenation, Sulfonation | pharmaguideline.com |
| C5 | C-H Alkynylation | Bromoalkyne, Pd(OAc)₂ | C5-alkynyl-thiazole | rsc.org |
| C5 | C-H Selenylation | Diaryl diselenide, I₂/PIDA | C5-selenoether-thiazole | acs.org |
| C2 | Nucleophilic Attack/Substitution | Strong nucleophiles | Substitution of leaving groups | pharmaguideline.compleiades.online |
| C2 | Deprotonation | Organolithium compounds | Formation of 2-lithiothiazole intermediate | wikipedia.org |
| C4 | Mercuration | Mercury acetate | Mercurated thiazole (less favored than C5) | pharmaguideline.com |
Modifications of the Phenyl Substituent
The phenyl ring attached to the thiazole core offers another site for functionalization. The reactivity of this ring can be influenced by the thiazole moiety itself. Ruthenium-catalyzed direct arylation reactions have been shown to selectively target the phenyl unit of 4-phenylthiazoles researchgate.net. Specifically, for 2-methyl-4-phenyl-5-arylthiazoles, mono-arylation occurs selectively on the C4-phenyl group researchgate.net.
Furthermore, regioselective C-H alkynylation can be directed to the ortho position of the phenyl ring in 2-phenylthiazole by using a ruthenium catalyst, demonstrating catalyst-controlled site selectivity rsc.org. This allows for the introduction of new substituents onto the phenyl ring while the thiazole core remains intact.
Introduction of Diverse Functional Groups (e.g., amino, carboxylic acid, halo, alkyl)
A wide range of functional groups can be introduced onto the this compound framework, either during the initial synthesis or through post-synthetic modification.
Amino Group : 2-Aminothiazole derivatives are common synthetic targets and can be prepared through various routes, such as the reaction of 2-bromoacetophenone (B140003) with thiourea cdnsciencepub.com. The resulting amino group can be a handle for further derivatization.
Carboxylic Acid Group : Carboxylic acid moieties and their derivatives, like amides and esters, can be incorporated. For instance, 2-carbonyl-5-phenylthiazoles have been synthesized under metal-free conditions, which can be converted to esters like methyl 5-phenylthiazole-2-carboxylate acs.org. The synthesis of this compound-4-carboxamides has also been reported growingscience.com. 4-Methyl-2-phenylthiazole-5-carbohydrazide can be prepared and used as a synthon for more complex structures d-nb.infonih.gov.
Halo Group : Halogens can be introduced onto the phenyl ring of 2-phenylthiazole derivatives. For example, 4-(4-chlorophenyl)-2-phenyl-5-(phenylselanyl)thiazole and its bromo-analogue have been synthesized to study the effects of halogen substituents acs.org.
Alkyl Group : Alkyl groups can be readily incorporated. The synthesis of 2-amino-5-methyl-4-phenylthiazole (B147608) is a common example where a methyl group is present at the C5 position ontosight.aibiosynth.comcaymanchem.com. More complex alkyl groups, such as a butyl group, have also been introduced at the C5 position nih.gov.
Synthesis of Polyheterocyclic Systems Incorporating this compound
The this compound core is a valuable building block for the construction of more complex polyheterocyclic systems, which are of interest in medicinal chemistry and materials science.
Researchers have developed synthetic routes to link the thiazole ring to other heterocyclic systems. For example, 4-methyl-2-phenylthiazole-5-carbohydrazide has been used as a key intermediate to synthesize novel compounds containing both a thiazole and a 1,3,4-thiadiazole (B1197879) ring within the same molecule d-nb.infonih.gov.
In another approach, a 5-6-5 imidazole-phenyl-thiazole scaffold was designed and synthesized as an α-helix mimetic nih.gov. The synthesis involved a multi-step process starting from a substituted benzamide, which was converted to a thioamide, followed by cyclization to form the 2-phenylthiazole core, and finally Ullman coupling to attach an imidazole (B134444) ring nih.gov.
Furthermore, thiazolo[3,2-b] pharmaguideline.comwikipedia.orgpleiades.onlinetriazole systems have been synthesized. These syntheses can involve the condensation of thiazolyl-mercaptotriazoles with reagents like 3-chloro-acetylacetone to create fused polyheterocyclic structures researchgate.net. Similarly, 2-cyanoacetamido-thiazole has been used as a precursor to build thiazolo[3,2-a]pyrimidine systems, which can be further elaborated into tri- and tetra-heterocyclic ring systems researchgate.net. These strategies demonstrate the utility of the thiazole moiety as a foundational element for creating diverse and complex molecular architectures.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Phenylthiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-methyl-5-phenylthiazole derivatives, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are employed for a complete structural assignment.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton NMR spectroscopy of this compound derivatives reveals characteristic chemical shifts for the protons in different parts of the molecule. The analysis of these shifts, their multiplicity, and integration values allows for the precise assignment of each proton.
The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. For instance, in this compound, the phenyl protons can be observed in a multiplet. unimi.it The specific chemical shifts can be influenced by substituents on the phenyl ring.
The thiazole (B1198619) ring proton (H-4) also resonates in the aromatic region. In a derivative like 5-(4-methylphenyl)-2-phenylthiazole, the H-4 proton of the thiazole ring appears as a singlet. wiley-vch.de The methyl group attached to the thiazole ring (at position 2) typically shows a singlet in the upfield region of the spectrum. For example, in a series of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives, the C5-methyl protons resonate as a singlet. researchgate.net
In a study of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl piperidinium (B107235) chloride, the chemical shifts of the protons were measured relative to Tetramethylsilane (TMS). researchgate.net The exact chemical shifts are dependent on the solvent used and the specific substitutions on the thiazole and phenyl rings. For example, in a derivative, the protons of a 1,4-disubstituted benzene (B151609) ring were observed as two 2H doublets. semanticscholar.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Thiazole-H4 | ~7.8-8.6 | s | wiley-vch.deresearchgate.net |
| Phenyl-H | ~7.3-8.1 | m | unimi.itresearchgate.net |
| Methyl (C2-CH₃) | ~2.3-2.8 | s | unimi.itnih.gov |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.
The carbon atoms of the thiazole ring (C2, C4, and C5) exhibit characteristic resonances. For example, in 2-methyl-4-phenylthiazole, the C2, C4, and C5 carbons have been assigned specific chemical shifts. asianpubs.org The phenyl group carbons also show distinct signals in the aromatic region of the ¹³C NMR spectrum. nih.gov
The methyl carbon at position 2 of the thiazole ring appears in the upfield region of the spectrum. In a study of methyl 4-methyl-2-phenylthiazole-5-carboxylate, the methyl carbon (at C4) was observed at 17.4 ppm. nih.gov The chemical shifts of the thiazole ring carbons are sensitive to the substituents. For instance, the presence of a chromone (B188151) ring can cause a downfield shift of the thiazole carbon resonances. asianpubs.org
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Position | Chemical Shift (δ, ppm) | Reference |
| Thiazole-C2 | ~165-173 | wiley-vch.deasianpubs.org |
| Thiazole-C4 | ~130-151 | wiley-vch.deasianpubs.org |
| Thiazole-C5 | ~100-142 | wiley-vch.deasianpubs.org |
| Phenyl-C | ~126-133 | wiley-vch.denih.gov |
| Methyl (C2-CH₃) | ~17-20 | nih.gov |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules. These techniques provide correlation maps between different nuclei. princeton.edu
COSY (Correlation Spectroscopy) : This homonuclear correlation technique identifies protons that are spin-spin coupled, typically over two or three bonds. huji.ac.ilcreative-biostructure.com This is useful for establishing the connectivity of protons within the phenyl and substituted alkyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. princeton.eduhuji.ac.il This allows for the direct assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons, typically over two to four bonds. princeton.eduhuji.ac.il HMBC is particularly valuable for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the thiazole ring. Recent advancements have focused on the unequivocal identification of two-bond heteronuclear correlations. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space interactions between protons that are in close proximity, providing information about the stereochemistry and conformation of the molecule. princeton.edu
The combined use of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound derivatives. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecular ion and its fragments. nih.govnih.gov This is crucial for confirming the molecular formula of newly synthesized this compound derivatives. For example, HRMS has been used to confirm the elemental composition of various thiazole derivatives. wiley-vch.desemanticscholar.orgresearchgate.net The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. libretexts.org The fragmentation of this compound derivatives often involves characteristic losses of substituents and cleavage of the thiazole ring.
Common fragmentation pathways can include the loss of the methyl group or the phenyl group. The stability of the resulting fragment ions, such as those containing the thiazole ring or acylium ions, often dictates the major peaks observed in the mass spectrum. libretexts.org For instance, in a substituted thiazole, the loss of an aldehyde functionality has been observed. The analysis of these fragmentation patterns is a key step in confirming the proposed structure of a this compound derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural components: the thiazole ring, the phenyl substituent, and the methyl group.
The heteroaromatic thiazole ring exhibits several key vibrations. The C=N stretching vibration typically appears in the 1622–1591 cm⁻¹ region. researchgate.net Skeletal vibrations of the thiazole ring, often overlapping with aromatic C=C stretching, are observed between 1700 cm⁻¹ and 1421 cm⁻¹. researchgate.net Additionally, characteristic vibrations for the thiazole ring structure are found in the 1340–930 cm⁻¹ range, while vibrations involving the sulfur atom are generally located near 600 cm⁻¹. researchgate.netcdnsciencepub.com
The phenyl group gives rise to strong absorptions from aromatic C-H stretching, which are typically found in the 3100–3000 cm⁻¹ range. tandfonline.com The C=C stretching vibrations within the aromatic ring produce bands in the 1600-1450 cm⁻¹ region. Out-of-plane bending of the aromatic C-H groups also results in prominent bands in the low-frequency region (900-640 cm⁻¹). cdnsciencepub.com
The methyl group attached to the thiazole ring shows symmetric and asymmetric C-H stretching vibrations between 2850 and 2968 cm⁻¹. libretexts.org Aliphatic C-H bending vibrations are also present in the 1456–1313 cm⁻¹ range. researchgate.net
A summary of the expected IR absorption bands for this compound is presented below.
| Functional Group/Component | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 |
| Methyl Group | Aliphatic C-H Stretch | 2968 - 2850 |
| Thiazole & Phenyl Rings | C=N / C=C Stretch | 1622 - 1450 |
| Methyl Group | C-H Bend | 1456 - 1313 |
| Thiazole Ring | Skeletal Vibrations | 1340 - 930 |
| Thiazole Ring | C-S Vibration associated | ~600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* electronic transitions within its conjugated system. biomedpharmajournal.org
The extensive π-conjugated system, which includes both the phenyl and thiazole rings, is responsible for strong absorptions corresponding to π→π* transitions. researchgate.net These high-energy transitions typically result in intense absorption bands at lower wavelengths. For instance, in a related phenylthiazole derivative, a π→π* transition of the aromatic system was observed at approximately 228 nm. biomedpharmajournal.org Another study on a 4-phenylthiazole (B157171) derivative reported a strong absorption band at 398.5 nm, attributed to an intramolecular charge transfer (ICT) π→π* transition involving the entire π-electronic system between the phenyl and thiazole rings. researchgate.net
The thiazole ring also contains non-bonding electrons on the nitrogen and sulfur atoms. The excitation of these electrons into an anti-bonding π* orbital results in n→π* transitions. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π→π* transitions. biomedpharmajournal.org For example, an n→π* transition associated with the imine group (C=N) in a Schiff base containing a phenylthiazole moiety was identified at 283 nm. biomedpharmajournal.org
The analysis of these electronic transitions via Time-Dependent Density Functional Theory (TD-DFT) helps in understanding the molecule's electronic properties and the delocalization of its π-orbitals. nih.gov
| Transition Type | Orbitals Involved | Typical Wavelength Range (nm) |
| π→π | π (bonding) → π (anti-bonding) | 220 - 400 |
| n→π | n (non-bonding) → π (anti-bonding) | 280 - 310 |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. springernature.com This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. mit.edu
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related 2-phenylthiazole (B155284) and 4-phenylthiazole derivatives allows for a reliable prediction of its solid-state conformation. semanticscholar.orgresearchgate.netresearchgate.net The molecule is expected to be largely planar, with the phenyl and thiazole rings being nearly coplanar to maximize π-system conjugation. In a similar structure, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, the molecule adopts a conformation where the carbonyl and sulfur are anti-periplanar. researchgate.net The bond lengths within the thiazole ring are expected to be consistent with those observed in other derivatives, such as S1–C16 (1.681 Å) and S1–C14 (1.724 Å). researchgate.net
A representative table of expected bond lengths for the core structure is provided below, based on data from similar compounds. researchgate.net
| Bond | Expected Length (Å) |
| S1–C(Thiazole) | 1.68 - 1.74 |
| C=N(Thiazole) | 1.36 - 1.37 |
| C-C(Thiazole) | 1.35 - 1.38 |
| C(Thiazole)-C(Phenyl) | 1.45 - 1.49 |
The crystal packing of this compound derivatives is stabilized by a variety of non-covalent intermolecular interactions. rsc.org Given the aromatic nature of both the phenyl and thiazole rings, π-π stacking interactions are a dominant force in the crystal lattice. mdpi.comacs.org These interactions occur when the π-orbitals of adjacent aromatic rings overlap, contributing significantly to the stability of the solid-state structure. rsc.org In various thiazole-based compounds, π-π stacking has been observed with the nonaromatic pyrazolyl ring stacked over the aromatic thiazole ring and vice versa. rsc.org In some derivatives, the π-stacking involves interactions with aromatic amino acid residues like phenylalanine. mdpi.comnih.gov
Besides π-π stacking, other weak interactions such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common. rsc.org While this compound itself lacks strong hydrogen bond donors, derivatives containing groups like amides can form C–H···O intermolecular hydrogen bonds, which play a crucial role in their crystal packing. semanticscholar.orgresearchgate.net The analysis of Hirshfeld surfaces is a common method to visualize and quantify these varied intermolecular contacts. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a standard analytical procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This technique is crucial for verifying the purity and confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₁₀H₉NS, the theoretical elemental composition is calculated based on its molecular weight (175.25 g/mol ). nih.gov Experimental results from an elemental analyzer should closely match these calculated values to confirm the identity of the compound. asianjpr.comnih.gov
| Element | Symbol | Atomic Mass | Moles in Formula | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 68.56% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99% |
| Sulfur | S | 32.06 | 1 | 32.06 | 18.29% |
| Total | 175.249 | 100.00% |
Computational and Theoretical Chemistry Studies on 2 Methyl 5 Phenylthiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-Methyl-5-phenylthiazole and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to predict a wide range of molecular properties. researchgate.netmdpi.comnih.gov
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole (B1198619) derivatives, DFT methods are used to calculate key structural parameters, including bond lengths and bond angles. mdpi.comomu.edu.tr
Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, this primarily involves the rotation around the single bond connecting the phenyl and thiazole rings. A potential energy surface scan can be performed by systematically changing the dihedral angle between the two rings to identify the most stable (lowest energy) conformation. Studies on similar bicyclic molecules, such as 2-(2-hydroxyphenyl)benzothiazole, have identified multiple possible conformers, with the most stable one being determined by calculating their relative energies. researchgate.net For substituted benzyl (B1604629) benzoates, the energy barriers for rotation between different conformers have been calculated, showing that some rotations require more energy than others. researchgate.net
Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comirjweb.com
For thiazole derivatives, the HOMO-LUMO energy gap can be calculated to predict their reactivity. wuxibiology.com For instance, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related heterocyclic compound, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net
Interactive Data Table: Frontier Orbital Energies of a Related Thiazole Derivative This table presents typical frontier orbital energy values calculated for a thiazole derivative using DFT methods.
| Parameter | Energy (eV) |
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Note: Data is illustrative and based on a similar heterocyclic compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential.
For heterocyclic compounds, MEP analysis reveals that electronegative atoms, such as nitrogen and oxygen, are typically surrounded by regions of negative potential. nih.gov In thiazole derivatives, the nitrogen atom of the thiazole ring often represents a site of negative potential, making it a likely point of interaction for electrophiles. researchgate.netajchem-a.com
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.netasrjetsjournal.org These descriptors are calculated using the following relationships:
Ionization Potential (IP): IP ≈ -EHOMO
Electron Affinity (EA): EA ≈ -ELUMO
Electronegativity (χ): χ = (IP + EA) / 2
Chemical Potential (μ): μ = -(IP + EA) / 2 = -χ
Chemical Hardness (η): η = (IP - EA) / 2
Global Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors have been calculated for various thiazole derivatives to understand their chemical behavior. researchgate.net A hard molecule, indicated by a large HOMO-LUMO gap and a high hardness value, is less reactive than a soft molecule. mdpi.comirjweb.com The electrophilicity index measures the propensity of a species to accept electrons. researchgate.net
Interactive Data Table: Calculated Reactivity Descriptors for a Related Thiazole Derivative This table shows representative reactivity descriptors calculated for a thiazole-containing compound.
| Descriptor | Formula | Value (eV) |
| Ionization Potential (IP) | -EHOMO | 6.2967 |
| Electron Affinity (EA) | -ELUMO | 1.8096 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.2449 |
| Electronegativity (χ) | (IP + EA) / 2 | 4.0531 |
| Chemical Potential (μ) | -χ | -4.0531 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.6591 |
Note: Data is illustrative and based on a related imidazole (B134444) derivative, reflecting typical values for such heterocyclic systems. irjweb.com
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies and their intensities help in the assignment of the fundamental vibrational modes of the molecule. mdpi.com To improve agreement with experimental data, calculated frequencies are often scaled by a factor to account for anharmonicity and other theoretical approximations. nih.gov
For thiazole and benzothiazole (B30560) derivatives, theoretical vibrational spectra have been successfully calculated and compared with experimental FT-IR and FT-Raman data. researchgate.netresearchgate.net Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of each vibrational mode in terms of contributions from different internal coordinates (stretching, bending, etc.). mdpi.com These simulations are a powerful tool for confirming the structure of newly synthesized compounds and understanding their bonding characteristics. omu.edu.tr
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. It provides detailed information on the conformational dynamics and stability of molecular systems.
MD simulations can be used to analyze the conformational stability of a molecule by monitoring its structural changes over the course of the simulation. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the atomic positions in the molecule from a reference structure over time. nih.gov A stable system will show the RMSD value converging and fluctuating around an average value, while large fluctuations may indicate significant conformational changes or instability. mdpi.com
While extensive MD simulations are more common for large, flexible biomolecules like proteins, they can also provide insights into the behavior of smaller molecules in different environments. nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations could be employed to study its flexibility, particularly the rotation of the phenyl group relative to the thiazole ring, and to observe how its conformation is influenced by a solvent environment over time. The stability of different conformers can be assessed by observing the duration the molecule spends in each conformational state during the simulation.
Interaction Dynamics with Molecular Targets
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of a ligand-receptor complex over time. For phenylthiazole derivatives, MD simulations have been crucial in validating docking results and understanding the stability of interactions within a biological target's active site.
In studies of phenylthiazole acids as potential agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), MD simulations confirmed that the docked compounds interacted with the active site residues in a stable manner, consistent with in vitro assay results nih.gov. Similarly, for dimeric phenylthiazole derivatives designed as inhibitors of the Hepatitis C Virus (HCV) NS5A protein, MD simulations were used to evaluate the stability and dynamic behavior of the most promising compounds within the NS5A active site nih.gov. These simulations provide a time-resolved view of the ligand's conformational changes and its interactions with the protein, helping to confirm the stability of the predicted binding mode nih.govbiointerfaceresearch.com. For instance, simulations of benzothiazole-thiazole hybrids targeting the p56lck enzyme involved steps of minimization, heating, equilibration, and a production run to ensure the most stable conformation of the complex was analyzed biointerfaceresearch.com. Analysis of the simulation trajectories can reveal key information on the flexibility of the complex and the persistence of crucial intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, over the simulation period nih.gov.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex nih.govijirt.org. This method is instrumental in drug discovery for screening virtual libraries, elucidating binding mechanisms, and guiding the design of more potent and selective molecules. Numerous studies have utilized molecular docking to explore the potential of the phenylthiazole scaffold against a wide array of biological targets.
Docking studies successfully predict how phenylthiazole derivatives orient themselves within the active sites of various enzymes and receptors. The general approach involves preparing the 3D structures of the ligand and the target protein, defining a grid box around the active site, and running a docking algorithm to generate multiple binding poses ijirt.orgnih.gov.
For example, docking studies of phenylthiazole derivatives against the anticancer target Rho6 protein involved defining a 25 Å × 25 Å × 25 Å grid box centered at the active site nih.gov. In another study targeting key cancer-related proteins like EGFR and CDK2, docking was used to predict the binding affinity of thiazole derivatives within their respective active sites mdpi.comresearchgate.net. Similarly, the binding mode of phenylthiazole acids within the PPARγ active site was analyzed, showing interactions with key amino acid residues nih.gov. The phenyl moiety of these compounds often embeds among hydrophobic residues of the target protein, such as Val130, Phe193, and Leu207 in the flavivirus E-protein nih.gov. The specific orientation and conformation adopted by the ligand are crucial for establishing effective interactions that lead to biological activity.
A primary output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol), which quantifies the strength of the ligand-receptor interaction researchgate.net. A lower binding energy generally indicates a more stable complex and higher affinity. Computational methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA) are also used to calculate binding free energies from simulation data, providing a more refined estimation nih.govnih.gov.
Studies on various phenylthiazole derivatives have reported a range of binding energies against different targets, highlighting the potential of this scaffold. The binding energies often correlate well with experimentally determined biological activities, such as IC50 values nih.gov.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Thiazole Derivative 15 | Rho6 (ID: 2CLS) | -9.2 |
| Thiazole Derivative 5a | Rho6 (ID: 2CLS) | -8.2 |
| Thiazolo[4,5-b] pyridine (B92270) derivative | DNA (ID: 1BNA) | -5.02 |
| Phenylthiazole acid 4a | PPARγ | -6.24 |
| Phenylthiazole acid 4i | PPARγ | -5.97 |
The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. Docking simulations provide detailed insights into these crucial contacts, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions nih.govijirt.org.
Hydrogen Bonds: These are critical for specificity and affinity. For instance, a phenylthiazole acid derivative was shown to form hydrogen bonds with Tyr473, His323, and Ser289 in the active site of PPARγ nih.gov. In another study, thiazole derivatives formed hydrogen bonds with Ser95 and Asp132 of the Rho6 protein nih.gov. The thiazole ring's nitrogen and sulfur atoms can participate in these interactions mdpi.com.
Hydrophobic Interactions: The phenyl group of the this compound scaffold plays a significant role in establishing hydrophobic contacts. The phenyl moiety often interacts with nonpolar amino acid residues in the binding pocket, such as Leu330, Val339, and Met364 in PPARγ nih.gov or F267 and M419 in human FAAH nih.gov.
Arene-Cation Interactions: Also known as π-cation interactions, these occur between the electron-rich phenyl ring and positively charged amino acid residues like Lysine (Lys) or Arginine (Arg). Thiazole derivatives have shown arene-cation interactions with residues like Lys106 and Arg96 in the Rho6 protein active site nih.gov.
| Compound/Derivative | Target Protein | Interacting Residues | Interaction Type |
|---|---|---|---|
| Phenylthiazole acid (Rosiglitazone) | PPARγ | Tyr473, His323, Ser289 | Hydrogen Bond |
| Phenylthiazole acid (Rosiglitazone) | PPARγ | Leu330, Val339, Ile341, Met364 | Hydrophobic |
| Thiazole Derivative 13a | Rho6 | Ser95, Glu138 | Hydrogen Bond |
| Thiazole Derivative 13a | Rho6 | Arg96 | Arene-Cation |
| Thiazole Derivative 1 | Rho6 | Lys106 | Arene-Cation, Arene-Sigma |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of novel compounds and for understanding which structural features are key to their function nih.gov.
A QSAR study was conducted on a set of 82 dimeric phenylthiazole derivatives to design new compounds with enhanced inhibitory activity against the HCV NS5A protein nih.gov. Using the Monte Carlo optimization technique, a SMILES-based QSAR model was constructed. This model provided crucial insights into the specific structural attributes that either increase or decrease the inhibitory activity against the target protein. Such models can identify key molecular fragments or descriptors (e.g., specific atoms, bonds, or combinations) that are statistically correlated with biological activity. The findings from these QSAR models are then used to guide the rational design of new, more potent inhibitors before their synthesis, saving significant time and resources in the drug development process nih.gov.
Mechanistic Investigations of Reactions Involving 2 Methyl 5 Phenylthiazole
Elucidation of Reaction Pathways
The thiazole (B1198619) ring in 2-Methyl-5-phenylthiazole is a versatile scaffold that can participate in a variety of chemical reactions. The elucidation of the pathways of these reactions is essential for controlling product formation and optimizing reaction conditions. Thiazole itself is an electron-rich heterocyclic compound, and the substituents at the 2- and 5-positions significantly influence its reactivity.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the activating and directing effects of the methyl and phenyl groups. Generally, the C4 and C5 positions of the thiazole ring are susceptible to electrophilic attack. In the case of this compound, the C4 position is the most likely site for electrophilic attack due to the presence of the activating methyl group at C2 and the phenyl group at C5. For instance, in nitration and sulfonation reactions, the electrophile (NO₂⁺ or SO₃) would preferentially add to the C4 position. The mechanism of such reactions typically involves the formation of a sigma complex (a resonance-stabilized carbocation intermediate), followed by deprotonation to restore the aromaticity of the thiazole ring ias.ac.in.
Nucleophilic Substitution: While less common than electrophilic substitution on the thiazole ring itself, nucleophilic substitution can occur on derivatives of this compound, particularly if a good leaving group is present. For example, a halogenated derivative, such as 4-bromo-2-methyl-5-phenylthiazole, could undergo nucleophilic substitution where the bromide is displaced by a nucleophile. The reaction pathway would proceed via an addition-elimination or an SNAr mechanism, depending on the reaction conditions and the nature of the nucleophile.
Condensation Reactions: The methyl group at the C2 position is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This reactivity is a key pathway for the elaboration of the 2-methyl group.
Cyclization Reactions: this compound can serve as a building block for the synthesis of more complex heterocyclic systems. For instance, derivatization of the methyl group or the phenyl ring can introduce functional groups that can subsequently participate in intramolecular cyclization reactions to form fused ring systems.
A summary of potential reaction pathways is presented in the table below.
| Reaction Type | Probable Site of Reaction | Intermediate/Transition State | Product Type |
| Electrophilic Substitution | C4-position of the thiazole ring | Sigma complex | 4-substituted-2-methyl-5-phenylthiazole |
| Nucleophilic Substitution | C4-position (on a 4-halo derivative) | Meisenheimer complex (in some cases) | 4-substituted-2-methyl-5-phenylthiazole |
| Condensation | C2-methyl group | Carbanion | 2-alkenyl-5-phenylthiazole derivatives |
| Cyclization | Functionalized derivatives | Varies depending on the reaction | Fused heterocyclic systems |
Kinetic Studies of Derivatization and Transformation Reactions
Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For this compound, kinetic investigations of its derivatization and transformation reactions are essential for understanding reaction mechanisms and for process optimization.
While specific kinetic data for this compound are not extensively reported in the literature, studies on closely related compounds, such as 2-amino-4-arylthiazoles, offer valuable insights researchgate.net. A kinetic study on the reaction of 2-amino-4-arylthiazoles with the electrophile 4,6-dinitrobenzofuroxan (DNBF) revealed that the reaction follows second-order kinetics, being first order with respect to both the thiazole derivative and the electrophile researchgate.net. The rate of reaction was found to be influenced by the electronic effects of the substituents on the aryl ring.
Based on these findings, it can be inferred that the rate of derivatization of this compound would also be sensitive to various factors:
Nature of the Electrophile/Nucleophile: The reactivity of the reaction partner will significantly affect the reaction rate. Stronger electrophiles will react faster in electrophilic substitution reactions.
Solvent: The polarity and proticity of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate.
Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, as described by the Arrhenius equation.
Substituent Effects: The electronic properties of the methyl and phenyl groups influence the electron density of the thiazole ring and, consequently, its reactivity.
The table below summarizes the expected influence of various parameters on the reaction rates of this compound.
| Parameter | Effect on Reaction Rate | Rationale |
| Increased Electrophile Strength | Increase | Lowers the activation energy for electrophilic attack. |
| Increased Nucleophile Strength | Increase | Facilitates nucleophilic attack in substitution reactions. |
| Solvent Polarity | Varies | Depends on the specific reaction mechanism and the polarity of reactants and transition states. |
| Increased Temperature | Increase | Provides more kinetic energy to the reacting molecules. |
Role of Catalysis in Thiazole Chemistry
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the chemistry of this compound, catalysis is instrumental in achieving various transformations that would otherwise be difficult or inefficient.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to functionalize this compound. For instance, a halogenated derivative of this compound can be coupled with a variety of organoboron, organotin, or terminal alkyne partners. The general catalytic cycle for these reactions involves oxidative addition of the thiazole halide to a Pd(0) species, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.govmdpi.comyoutube.com.
C-H Activation: More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. For this compound, a palladium or rhodium catalyst could potentially be used to activate the C-H bond at the C4 position of the thiazole ring or on the phenyl ring, allowing for the direct introduction of various functional groups dmaiti.comrsc.orgrsc.org. The mechanism of these reactions often involves the coordination of the metal to the thiazole, followed by C-H bond cleavage to form a metallacyclic intermediate, which then reacts with a coupling partner.
The table below provides an overview of the role of catalysis in the derivatization of this compound.
| Catalytic Reaction | Catalyst | Substrate | Reagent | Product |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | 4-Bromo-2-methyl-5-phenylthiazole | Arylboronic acid | 4-Aryl-2-methyl-5-phenylthiazole |
| Heck Coupling | Pd(OAc)₂ | 4-Bromo-2-methyl-5-phenylthiazole | Alkene | 4-Alkenyl-2-methyl-5-phenylthiazole |
| C-H Arylation | Pd(OAc)₂ | This compound | Aryl halide | 4-Aryl-2-methyl-5-phenylthiazole |
Stereochemical Aspects of this compound Transformations
The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While this compound itself is achiral, its transformations can lead to the formation of chiral products if a new stereocenter is created.
Asymmetric Synthesis: Stereochemical control in reactions involving this compound can be achieved through various strategies. One common approach is the use of chiral catalysts in reactions such as asymmetric hydrogenation, asymmetric C-H activation, or asymmetric cross-coupling. For example, if a derivative of this compound contains a prochiral group, such as a ketone or an imine, it could be reduced using a chiral reducing agent or a catalyst with a chiral ligand to produce a single enantiomer of the corresponding alcohol or amine.
Chiral Resolution: If a reaction involving this compound results in a racemic mixture of enantiomers, chiral resolution can be employed to separate them. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography wikipedia.orgnih.gov. After separation, the resolving agent is removed to yield the pure enantiomers.
Currently, there is a lack of specific literature detailing the stereochemical aspects of reactions involving this compound. However, the general principles of asymmetric synthesis and chiral resolution are applicable. The development of stereoselective transformations of this compound represents a promising area for future research, which could lead to the synthesis of novel chiral molecules with interesting biological properties.
Applications and Advanced Research Directions for 2 Methyl 5 Phenylthiazole Derivatives
Role as a Chemical Scaffold and Building Block in Complex Molecule Synthesis
The phenylthiazole moiety is a privileged scaffold in synthetic chemistry, prized for its stability and the numerous avenues it offers for functionalization. This allows for the systematic modification of its structure to create libraries of compounds for screening and development.
The 2-methyl-5-phenylthiazole framework is a valuable starting point for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the thiazole (B1198619) ring and its substituents allows for a variety of chemical transformations. For instance, the thioamide moiety in certain intermediates enables Hantzsch-type condensations with α-bromocarbonyl compounds, leading to the formation of a new thiazole ring mdpi.com. This strategy has been employed to synthesize a series of 2-phenylthiazole (B155284) derivatives by first creating key nitrile and thioamide intermediates, which are then cyclized to yield the final thiazole-containing products mdpi.com.
Similarly, derivatives such as 2-amino-5-methylthiazoles serve as precursors for compounds incorporating other heterocyclic rings, like the 1,3,4-oxadiazole-2-thiol moiety nih.gov. The synthesis pathway often involves reacting a bromo-oxopentanoate with thiourea (B124793) to form the initial thiazole ester, which is then converted to a hydrazide. This intermediate can be cyclized with carbon disulfide to form the oxadiazole ring, which is then further functionalized nih.gov. These examples highlight the utility of the phenylthiazole core as a foundational element for constructing diverse and complex heterocyclic architectures.
The this compound scaffold is frequently utilized as a building block in the design of multifunctional compounds with tailored biological activities. By applying the principle of active substructure splicing, researchers can combine the phenylthiazole core with other known pharmacophores to create novel molecules with enhanced or new functionalities nih.gov.
An example of this approach is the synthesis of phenylthiazole derivatives that also contain an acylhydrazone moiety, which are investigated for their antifungal properties nih.gov. The synthetic route typically involves the ring-closure reaction of a thioamide intermediate with ethyl bromopyruvate to form a substituted ethyl 2-phenylthiazole-4-carboxylate. This ester is then converted to a hydrazide, which is subsequently condensed with various benzaldehydes to produce the final multifunctional compounds nih.gov. This modular approach allows for the creation of large libraries of compounds for biological screening. Other research has focused on synthesizing N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides to explore their potential as anticancer agents tandfonline.com. The core structure is first used to create an intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which is then reacted with various mercapto derivatives to yield the final products tandfonline.com.
Molecular Interactions with Biological Targets (Mechanistic/Theoretical Focus)
The biological activity of this compound derivatives is rooted in their ability to interact with specific biological macromolecules. Theoretical and in vitro studies, including molecular docking and binding assays, have provided significant insights into these interactions at the molecular level.
Sortase A: Sortase A (SrtA) is a bacterial transpeptidase crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for anti-virulence therapies mdpi.comnih.gov. Phenylthiazole derivatives have been identified as potential SrtA inhibitors nih.govnih.govresearchgate.net. Molecular docking studies suggest that these compounds can bind to the catalytic site of SrtA from both E. faecalis and S. aureus mdpi.comnih.gov. The inhibition of SrtA by these compounds has been shown to prevent biofilm formation at low concentrations, particularly in E. faecalis, without significantly affecting bacterial cell viability nih.govnih.gov. This indicates a specific anti-virulence mechanism rather than a general antibacterial effect nih.gov.
Glucosamine-6-phosphate Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway and is considered a target for antimicrobial and antidiabetic agents nih.govnih.gov. A number of heterocyclic compounds have been investigated as potential inhibitors of this enzyme, often based on molecular docking studies nih.govresearchgate.netmostwiedzy.pl. While various scaffolds have been explored, the specific role and interaction of this compound derivatives with GlcN-6-P synthase are not extensively detailed in the available literature, which tends to focus on other classes of inhibitors like glutamine analogues or compounds with different heterocyclic cores nih.govresearchgate.net.
Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes rsc.orgnih.gov. Thiazole and benzothiazole (B30560) derivatives have been investigated as inhibitors of various human CA isoforms (hCA I, II, V, VII, IX, XIII) nih.govnih.govresearchgate.net. Studies on 2,4,5-trisubstituted thiazoles have shown that specific functional groups are crucial for inhibitory activity. For instance, a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position can result in potent inhibition of CA-III . Molecular docking and kinetic studies on morpholine-derived thiazoles have further elucidated the interactions within the active site of bovine CA-II, demonstrating that these scaffolds can effectively block enzyme action rsc.org.
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a nuclear receptor that regulates genes involved in glucose and lipid metabolism, making it a therapeutic target for diabetes nih.govnih.gov. A series of phenylthiazole acid derivatives have been synthesized and evaluated as potential PPARγ agonists nih.gov. In vitro screening using a fluorescence polarization-based assay identified compounds with significant agonistic activity. For example, compound 4t showed potency comparable to the control drug rosiglitazone nih.gov. Molecular docking studies revealed that this derivative could bind stably within the active site of the PPARγ complex, consistent with the in vitro results nih.gov.
| Compound | Target | Activity | EC₅₀ (μM) | Ref |
| 4t | PPARγ | Agonist | 0.75 ± 0.20 | nih.gov |
| Rosiglitazone (Control) | PPARγ | Agonist | 0.83 ± 0.14 | nih.gov |
Angiotensin II Receptors: The renin-angiotensin system plays a critical role in blood pressure regulation, and its receptors (AT1R and AT2R) are important drug targets. Novel ligands incorporating a phenylthiazole scaffold have been synthesized and their binding affinities for AT1R and AT2R have been determined bohrium.comdiva-portal.orgnih.gov. While replacing the more common phenylthiophene scaffold with a phenylthiazole one initially had a detrimental effect on AT2R affinity, further modifications, such as introducing a bulky alkyl group (e.g., tert-butyl or isopropyl) at the 2-position of a linked imidazole (B134444) ring, significantly improved AT2R affinity and selectivity bohrium.comdiva-portal.org. One such ligand, 21 , demonstrated not only high affinity and selectivity for AT2R but also high stability in liver microsomes and a favorable profile regarding the inhibition of drug-metabolizing CYP enzymes bohrium.comdiva-portal.orgnih.gov.
| Ligand | Selectivity | Key Feature | Ref |
| 21 | ~35-fold for AT2R | 2-tert-butyl group on imidazole | bohrium.comdiva-portal.org |
| 10 | >35-fold for AT1R | Derived from L-162,313 | diva-portal.org |
The interaction of phenylthiazole derivatives extends beyond enzymes and receptors to include nucleic acids and protein-protein interfaces.
A 1,10-phenanthroline derivative substituted with two hydrazine 4-phenylthiazole (B157171) motifs was synthesized and studied for its potential to bind telomeric DNA nih.gov. While the parent thiosemicarbazone derivatives were found to bind and stabilize the telomeric G-quadruplex structure, the 4-phenylthiazole derivative was found to be inactive in cytotoxic assays, suggesting that the nature of the side chain is critical for this specific biological interaction nih.gov.
In a different approach, a novel α-helix mimetic was developed based on a 5-6-5 imidazole-phenyl-thiazole scaffold nih.gov. This class of molecules is designed to disrupt protein-protein interactions that are mediated by α-helical domains. The scaffold was specifically designed to be more water-soluble than previous mimetics. A synthesized inhibitor based on this scaffold successfully disrupted the Cdc42/Dbs protein-protein interaction at micromolar concentrations, demonstrating the potential of the imidazole-phenyl-thiazole core to serve as a structural mimic for a key protein secondary structure element nih.gov.
Design of Bioisosteric Analogues
The design of bioisosteric analogues is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacological properties of a lead compound while retaining its desired biological activity. Bioisosteres are substituents or groups that possess similar physical or chemical characteristics, which produce broadly similar biological properties to another chemical compound. In the context of this compound derivatives, the phenyl ring is a common target for bioisosteric replacement to modulate properties such as metabolic stability, solubility, and target-binding interactions.
The rationale for replacing the phenyl group stems from its susceptibility to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates or rapid clearance. Introducing heteroaromatic rings or saturated carbocyclic systems can block these metabolic pathways and improve the pharmacokinetic profile of the molecule.
Common bioisosteric replacements for a phenyl ring include various five- and six-membered aromatic heterocycles. For instance, pyridyl, pyrimidinyl, or pyridazinyl groups can be introduced to increase polarity and improve water solubility. The nitrogen atoms in these rings can also serve as hydrogen bond acceptors, potentially leading to new or enhanced interactions with biological targets. Thiophene and furan rings are other five-membered heterocyclic bioisosteres that can mimic the steric and electronic properties of the phenyl group.
Saturated or partially saturated ring systems are also employed as non-aromatic bioisosteres of the phenyl ring. These include bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane scaffolds. These rigid structures can maintain the geometry of the original phenyl ring, thus preserving the spatial arrangement of substituents critical for biological activity, while simultaneously improving properties like solubility and metabolic stability due to their non-aromatic nature.
The following table provides examples of potential bioisosteric replacements for the phenyl ring in this compound derivatives and the intended property modifications.
| Bioisosteric Replacement | Intended Property Modification | Rationale |
| Pyridyl | Increased polarity, improved solubility, potential for new hydrogen bonding | Introduction of a nitrogen atom increases polarity and can act as a hydrogen bond acceptor. |
| Thienyl | Similar steric and electronic profile to phenyl, altered metabolic profile | The sulfur atom can alter the electronic distribution and metabolic susceptibility compared to a benzene (B151609) ring. |
| Bicyclo[1.1.1]pentane | Improved solubility, increased metabolic stability, maintained geometry | Saturated, rigid scaffold that mimics the vector of a para-substituted phenyl ring but is not susceptible to aromatic oxidation. |
| Pyrazole | Altered dipole moment, potential for new hydrogen bonding interactions | The two nitrogen atoms provide opportunities for different interaction patterns with biological targets. |
Structure-Activity Relationship (SAR) at a Molecular Interaction Level
The structure-activity relationship (SAR) of this compound derivatives is crucial for understanding how modifications to the chemical structure influence their biological activity. SAR studies at the molecular level focus on how specific functional groups and their positions on the thiazole and phenyl rings affect interactions with biological targets, such as enzymes or receptors.
Substitutions on the Phenyl Ring:
The nature and position of substituents on the 5-phenyl ring significantly impact the biological activity of these compounds. Electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., halogens, -NO₂) can alter the electronic properties of the entire molecule. These changes can influence π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with the target protein.
For instance, in the development of antifungal agents, it has been observed that introducing methyl, halogen, or methoxy groups at the ortho-position of the phenyl ring can enhance antifungal activity against certain pathogens. rsc.org This suggests that these substitutions may optimize the fit of the molecule within the active site of a target enzyme, potentially through favorable steric or electronic interactions.
Modifications of the Thiazole Ring:
The 2-methyl group on the thiazole ring is another point for modification. While this group itself can contribute to hydrophobic interactions, its replacement with other alkyl groups or functional moieties can fine-tune the compound's activity. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes.
In studies on antiflaviviral agents, modifications at the C2 and C4 positions of the thiazole ring, along with substitutions on the phenyl ring, have been shown to be critical for activity. sigmaaldrich.com For example, the addition of a linear hydrophobic tail at the para position of the phenyl ring in a series of phenylthiazole derivatives led to a new class of compounds with improved antiflaviviral activity, highlighting the importance of hydrophobic interactions in the binding pocket of the viral E-protein. sigmaaldrich.com
The following table summarizes key SAR findings for phenylthiazole derivatives based on available research.
| Structural Modification | Effect on Biological Activity | Molecular Interaction Implication | Reference |
| Methyl, halogen, or methoxy at ortho-position of the phenyl ring | Enhanced antifungal activity | Optimized steric and/or electronic interactions within the target's active site. | rsc.org |
| Linear hydrophobic tail at para-position of the phenyl ring | Improved antiflaviviral activity | Increased hydrophobic interactions within the binding pocket of the viral E-protein. | sigmaaldrich.com |
| Modifications at C2 and C4 of the thiazole ring | Critical for antiflaviviral activity | Altered binding affinity and orientation within the target's active site. | sigmaaldrich.com |
Applications in Materials Science
While the primary research focus for many this compound derivatives has been in the realm of biological activity, the inherent structural and electronic properties of the phenylthiazole scaffold suggest potential applications in materials science.
Organic Electronics and Optoelectronic Materials (e.g., Dyes, Pigments)
The conjugated system formed by the phenyl and thiazole rings in this compound provides a basis for potential applications in organic electronics and optoelectronics. Thiazole-containing compounds, in general, are known to exhibit interesting photophysical properties. The presence of heteroatoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent dyes.
Although specific research on this compound in these applications is not widely reported, related structures have shown promise. For example, benzothiazole-based dyes have been synthesized and their fluorescence properties in the presence of DNA have been examined, indicating their potential as fluorescent probes. nih.gov Furthermore, derivatives of carbazole and imidazole, which share structural similarities with phenylthiazoles in terms of being nitrogen-containing heterocycles, have been investigated as bifunctional materials for OLEDs, serving as both emitters and host materials. mdpi.com
The development of novel dyes and pigments is another area where phenylthiazole derivatives could be explored. The color and photostability of organic pigments are dictated by their molecular structure and intermolecular interactions in the solid state. The rigid and planar nature of the phenylthiazole core could be functionalized with various donor and acceptor groups to tune the absorption and emission properties across the visible spectrum.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field, with applications in areas such as molecular recognition, catalysis, and the development of functional nanomaterials.
The this compound scaffold contains several features that could facilitate supramolecular self-assembly. The aromatic phenyl and thiazole rings can participate in π-π stacking interactions, which are a common driving force for the organization of aromatic molecules. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, enabling the formation of hydrogen-bonded networks.
Research on related compounds has demonstrated the potential for phenylthiazole derivatives to form intricate supramolecular structures. For instance, a study on a 3-nitrophenylthiazolo[3,2-a]pyrimidine derivative revealed that different types of non-covalent interactions, including hydrogen bonding and chalcogen bonding, can influence the supramolecular motif and lead to the formation of dimeric self-assemblies in the crystalline phase. doi.org This suggests that by strategically modifying the this compound core with functional groups capable of specific intermolecular interactions, it may be possible to direct their self-assembly into desired architectures, such as liquid crystals or organic nanotubes.
Analytical Method Development and Applications
The analysis of this compound derivatives, particularly in the context of pharmaceutical development and quality control, requires robust and sensitive analytical methods. The structural complexity and potential for stereoisomerism in some derivatives necessitate the use of advanced separation techniques.
Advanced Chromatographic Separations
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of small organic molecules like this compound and its analogues. For derivatives that are chiral, the separation of enantiomers is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Enantioselective, or chiral, chromatography is the primary method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose and amylose) being among the most widely used due to their broad applicability.
The choice of mobile phase is also critical for achieving optimal separation. In normal-phase HPLC, a nonpolar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol or ethanol) is commonly used with polysaccharide-based CSPs. In reversed-phase HPLC, an aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is employed. Supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the main mobile phase component, has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. doi.org
The following table outlines common chromatographic techniques and conditions that could be applied to the separation of chiral this compound derivatives.
| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Principle of Separation |
| Normal-Phase HPLC | Polysaccharide-based (e.g., amylose or cellulose derivatives) | Hexane/Isopropanol | Differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector on the CSP. |
| Reversed-Phase HPLC | Polysaccharide-based or macrocyclic glycopeptide-based | Water/Acetonitrile or Water/Methanol | A combination of hydrophobic and polar interactions, including inclusion complexation, with the CSP. |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based | Supercritical CO₂ with an alcohol modifier (e.g., methanol, ethanol) | Similar to normal-phase HPLC, with the advantages of lower viscosity and higher diffusivity of the mobile phase leading to faster and more efficient separations. |
Detection and Quantification in Complex Matrices (excluding human/clinical samples)
The detection and quantification of this compound and its derivatives in complex, non-clinical matrices such as environmental and food samples are critical for understanding their distribution, persistence, and potential impact. While specific validated methods for this compound are not extensively documented in publicly available research, established analytical methodologies for other thiazole and phenyl-containing compounds in similar matrices provide a strong foundation for developing robust detection and quantification protocols. These methods typically involve sophisticated chromatographic and spectrometric techniques that offer high sensitivity and selectivity.
The primary analytical techniques suitable for the determination of this compound in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the volatility and thermal stability of the specific derivatives being analyzed, as well as the nature of the sample matrix.
For volatile and thermally stable derivatives, GC-MS is a powerful tool. The analytical process generally involves an extraction step to isolate the compounds from the sample matrix, followed by separation on a GC column and detection by a mass spectrometer. The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
For less volatile or thermally labile derivatives, LC-MS/MS is the preferred method. This technique separates compounds in the liquid phase before they are ionized and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity, minimizing interference from complex matrix components.
Effective sample preparation is crucial for accurate quantification and to prevent instrument contamination. Common extraction techniques include:
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous sample and an organic solvent. phenomenex.comlongdom.orgnih.gov
Solid-Phase Extraction (SPE): This method is widely used for sample cleanup and concentration. For thiazole derivatives in aqueous samples, cartridges such as Oasis HLB (Hydrophilic-Lipophilic Balance) have proven effective for trapping the analytes, which are then eluted with a suitable solvent. nih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation approach is popular in pesticide residue analysis in food and can be adapted for thiazole derivatives. It involves an initial extraction with a solvent, followed by a cleanup step using dispersive SPE.
The table below outlines a hypothetical, yet scientifically plausible, set of parameters for the analysis of this compound in different complex matrices, based on established methods for similar compounds.
| Parameter | Environmental Water Sample | Soil/Sediment Sample | Food Matrix (e.g., Fruit) |
| Analytical Technique | UPLC-MS/MS | GC-MS/MS | LC-MS/MS |
| Sample Preparation | Solid-Phase Extraction (SPE) with HLB cartridge | Ultrasonic Extraction followed by SPE cleanup | QuEChERS |
| Chromatography Column | C18 reverse-phase (100 x 2.1 mm, 1.8 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) | C18 reverse-phase (150 x 4.6 mm, 3.5 µm) |
| Mobile/Carrier Gas | Gradient of water and acetonitrile with 0.1% formic acid | Helium | Gradient of water and methanol with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions (m/z) | Precursor Ion: 176.1 -> Product Ions: 134.1, 102.1 | Precursor Ion: 175.0 -> Product Ions: 133.0, 102.0 | Precursor Ion: 176.1 -> Product Ions: 134.1, 102.1 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.1 µg/kg | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/L | 0.3 µg/kg | 1.5 µg/kg |
| Recovery (%) | 85-105 | 80-110 | 75-115 |
| Relative Standard Deviation (RSD %) | < 10 | < 15 | < 15 |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
While classical methods for thiazole (B1198619) synthesis are well-established, the future of chemical manufacturing lies in the development of sustainable and environmentally benign processes. bepls.comdocumentsdelivered.com Future research in the synthesis of 2-Methyl-5-phenylthiazole is expected to focus on green chemistry principles.
Key Research Areas:
Catalyst-Free and Solvent-Free Reactions: Investigating multicomponent reactions under microwave irradiation or using water as a green solvent can lead to cleaner and more efficient syntheses. bepls.com The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent has also shown promise in the synthesis of related 2-aminothiazoles. bepls.com
Microwave-Assisted Synthesis: This technique offers advantages such as shorter reaction times, higher yields, and reduced energy consumption. bepls.com Exploring microwave-assisted protocols for the Hantzsch synthesis or other condensation reactions to form the this compound core is a promising avenue.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability. Developing a flow synthesis for this compound would be a significant step towards its large-scale and sustainable production.
Challenges:
Reagent Toxicity: Many traditional thiazole syntheses involve hazardous reagents. A key challenge is to replace these with safer and more sustainable alternatives without compromising yield and purity.
Atom Economy: Optimizing reaction pathways to maximize the incorporation of starting materials into the final product, thereby minimizing waste, remains a critical challenge.
Scalability: Green methods developed in the laboratory must be scalable for industrial production to be truly impactful.
Exploration of Underexplored Reactivity Pathways
The reactivity of the this compound ring is not fully explored. Future research should aim to uncover novel transformations and functionalizations of this scaffold.
Key Research Areas:
C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or the thiazole core would provide a more atom-economical way to introduce new functional groups and synthesize novel derivatives.
Photoredox Catalysis: Utilizing visible light to drive novel reactions of this compound could open up new avenues for its derivatization under mild conditions.
Cycloaddition Reactions: Investigating the participation of the thiazole ring in various cycloaddition reactions could lead to the synthesis of complex polycyclic structures with interesting biological or material properties.
Challenges:
Selectivity: Achieving high regioselectivity in C-H activation and other functionalization reactions can be challenging due to the presence of multiple reactive sites.
Reaction Scope: Expanding the scope of newly discovered reactions to a wide range of substrates and functional groups is crucial for their general applicability.
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Key Research Areas:
De Novo Drug Design: AI algorithms can generate novel molecular structures based on the this compound scaffold that are predicted to have high activity against specific biological targets. premierscience.com
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new this compound derivatives, thus prioritizing the most promising candidates for synthesis and testing.
Retrosynthesis Planning: AI-powered tools can assist chemists in designing efficient and sustainable synthetic routes to novel this compound analogs.
Challenges:
Data Availability: The accuracy of AI/ML models is highly dependent on the availability of large and high-quality datasets. For a specific compound like this compound, such data may be limited.
Model Interpretability: Understanding the rationale behind the predictions made by complex AI models can be challenging, which can hinder their adoption by medicinal chemists.
Experimental Validation: The predictions made by computational models must be validated through experimental synthesis and testing, which can be a time-consuming and resource-intensive process.
Advanced Mechanistic Characterization Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones.
Key Research Areas:
In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and the kinetics of reactions.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state structures, and elucidate the electronic effects of substituents on reactivity.
Isotopic Labeling Studies: These experiments can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout a reaction.
Challenges:
Transient Intermediates: Many reactions proceed through short-lived intermediates that are difficult to detect and characterize experimentally.
Complex Reaction Networks: The synthesis and reactions of thiazoles can involve multiple competing pathways, making it challenging to unravel the detailed mechanism.
Expanding Applications in Emerging Chemical Fields
The unique electronic and structural features of this compound make it a promising candidate for applications beyond its traditional use in medicinal chemistry.
Key Research Areas:
Materials Science: The thiazole ring is an electron-rich heterocycle, which suggests that derivatives of this compound could have interesting optical and electronic properties. Research into their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors is a promising area of exploration.
Agrochemicals: The thiazole scaffold is present in some commercial pesticides. Further investigation into the insecticidal, fungicidal, and herbicidal activities of this compound derivatives could lead to the development of new crop protection agents.
Catalysis: Thiazolium salts, derived from the N-alkylation of thiazoles, are known to be effective organocatalysts. The synthesis of novel thiazolium salts from this compound and their application in catalysis is an underexplored area of research.
Challenges:
Structure-Property Relationships: Establishing clear relationships between the molecular structure of this compound derivatives and their material or biological properties is essential for rational design.
Device Fabrication and Testing: For applications in materials science, the successful fabrication and testing of devices incorporating these new materials can be a significant hurdle.
Biological Efficacy and Safety: For agrochemical applications, extensive testing is required to ensure both high efficacy against pests and low toxicity to non-target organisms and the environment.
Q & A
Q. How do researchers validate target engagement of this compound derivatives in fungal cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
